![molecular formula C18H18ClN3O B2822548 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine CAS No. 1018070-29-5](/img/structure/B2822548.png)
6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the quinazoline family and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
Anticancer Agent and Apoptosis Inducer
- Compound 6h, related to 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine, demonstrated potent apoptosis-inducing properties and anticancer activity. It showed remarkable blood-brain barrier penetration and efficacy in various cancer models, including human MX-1 breast cancer. This compound's potency was highlighted by its low EC50 in apoptosis induction assays and its ability to effectively target cancer cells (Sirisoma et al., 2009).
Antitumor Activity
- Quinazoline derivatives, similar to the one , were synthesized and showed promising antitumor activity. Specific derivatives were found to have significant antiproliferative effects on Bcap-37 cells in vitro, indicating their potential utility in cancer treatment (Ouyang Gui-ping, 2012).
Antimicrobial Applications
Antimicrobial Activity
- Novel synthesized compounds related to 6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine exhibited good to moderate antimicrobial activities against various microorganisms, demonstrating their potential as effective antimicrobial agents (Bektaş et al., 2007).
Synthesis and Antimicrobial Study
- Fluoroquinolone-based 4-thiazolidinones, structurally related to the compound of interest, were synthesized and showed noteworthy antibacterial and antifungal activities, indicating the broad potential of this class of compounds in treating various infections (Patel & Patel, 2010).
Tubulin Polymerization Inhibition and Cancer Cell Growth Inhibition
Tubulin Inhibitor and Cancer Cell Growth Inhibition
- Compound GN39482, structurally similar to the compound of interest, was identified as a tubulin polymerization inhibitor, which also effectively inhibited the growth of human cancer cells. This compound's mode of action involves disrupting microtubule formation and inducing G2/M cell cycle arrest in cancer cells (Minegishi et al., 2015).
properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-23-11-5-10-20-18-21-16-9-8-14(19)12-15(16)17(22-18)13-6-3-2-4-7-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKZLKMSWLFDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.